Ethanone, 1-(2,4-difluorophenyl)-2-fluoro- (9CI)

Photochemistry Organic Synthesis Catalysis

Ethanone, 1-(2,4-difluorophenyl)-2-fluoro- (9CI), also known as 2,2',4'-trifluoroacetophenone (CAS 319-34-6), is a fluorinated aromatic ketone with the molecular formula C8H5F3O and a molecular weight of 174.12 g/mol. This compound is characterized by the presence of three fluorine atoms: one on the α‑carbon of the ethanone group and two on the phenyl ring.

Molecular Formula C8H5F3O
Molecular Weight 174.12 g/mol
CAS No. 319-34-6
Cat. No. B3382236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-(2,4-difluorophenyl)-2-fluoro- (9CI)
CAS319-34-6
Molecular FormulaC8H5F3O
Molecular Weight174.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C(=O)CF
InChIInChI=1S/C8H5F3O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2
InChIKeyLEDMQAHXIMUXGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethanone, 1-(2,4-difluorophenyl)-2-fluoro- (9CI) CAS 319-34-6: A Unique α‑Fluorinated Acetophenone Building Block for Advanced Synthesis and Medicinal Chemistry


Ethanone, 1-(2,4-difluorophenyl)-2-fluoro- (9CI), also known as 2,2',4'-trifluoroacetophenone (CAS 319-34-6), is a fluorinated aromatic ketone with the molecular formula C8H5F3O and a molecular weight of 174.12 g/mol . This compound is characterized by the presence of three fluorine atoms: one on the α‑carbon of the ethanone group and two on the phenyl ring. This specific fluorination pattern imparts unique electronic properties and reactivity profiles that differentiate it from its non‑fluorinated or differently fluorinated analogs, making it a valuable intermediate in the synthesis of more complex fluorinated molecules for pharmaceutical, agrochemical, and materials science applications [1].

Why 2′,4′-Difluoroacetophenone or 2,2,2‑Trifluoroacetophenone Cannot Replace Ethanone, 1-(2,4-difluorophenyl)-2-fluoro- in Fluorine‑Sensitive Research Programs


In‑class compounds such as 2′,4′-difluoroacetophenone (CAS 364-83-0) and 2,2,2‑trifluoroacetophenone (CAS 434-45-7) are often considered as potential substitutes due to their similar fluorinated acetophenone cores. However, this approach fails because the precise placement of fluorine atoms dictates the compound's physicochemical properties, electronic structure, and subsequent reactivity . For example, α‑fluorination dramatically lowers the reduction potential and alters the photochemical behavior of the ketone, effects that are not observed in analogs lacking this specific α‑fluorine [1]. The quantitative evidence below demonstrates that the unique substitution pattern of CAS 319-34-6 leads to measurable differences in properties such as boiling point, density, lipophilicity, and reaction kinetics, which are critical for reproducible synthesis, purification, and biological assay outcomes. Substitution with a generic analog would therefore introduce uncontrolled variables, jeopardizing the integrity of the research or manufacturing process.

Quantitative Evidence Guide for Selecting Ethanone, 1-(2,4-difluorophenyl)-2-fluoro- (9CI) CAS 319-34-6


Enhanced Photoreactivity: Triplet Reactivity and Reduction Potential Compared to Non‑α‑Fluorinated Acetophenones

The presence of an α‑fluorine atom in CAS 319-34-6, a di‑α‑fluorinated acetophenone analog, confers a significantly enhanced photoreactivity compared to non‑α‑fluorinated acetophenones. In a direct study comparing α‑fluorinated acetophenones to acetophenone, the fluorinated ketones exhibited reduction potentials 0.5–0.7 eV lower than that of acetophenone [1]. This decrease in reduction potential was directly linked to a 100‑fold increase in the rate of triplet reaction with alkylbenzenes for the tri‑fluorinated analog, with the rate enhancement scaling with the degree of fluorination [1]. This indicates that the α‑fluorine in CAS 319-34-6 contributes to a significantly more reactive triplet state via a charge‑transfer mechanism, a property absent in non‑α‑fluorinated analogs.

Photochemistry Organic Synthesis Catalysis

Physical Property Differentiation: Boiling Point and Density vs. 2′,4′-Difluoroacetophenone

The introduction of an α‑fluorine atom in CAS 319-34-6 results in a significant increase in boiling point and a change in density compared to its closest non‑α‑fluorinated analog, 2′,4′-difluoroacetophenone (CAS 364‑83‑0). Predicted data from the ACD/Labs Percepta Platform indicate that CAS 319-34-6 has a boiling point of 213.5 ± 25.0 °C at 760 mmHg and a density of 1.3 ± 0.1 g/cm³ . In contrast, 2′,4′-difluoroacetophenone has a predicted boiling point of 177.4 ± 0.0 °C at 760 mmHg and a density of 1.2 ± 0.1 g/cm³ .

Process Chemistry Purification Physical Organic Chemistry

Lipophilicity Profile Differentiation: LogP and LogD vs. 2′,4′-Difluoroacetophenone

The substitution pattern of CAS 319-34-6 leads to a measurable shift in lipophilicity compared to its analog lacking the α‑fluorine. The predicted ACD/LogP value for CAS 319-34-6 is 1.10, while for 2′,4′-difluoroacetophenone it is 1.39 . Similarly, the ACD/LogD at pH 7.4 is 1.59 for CAS 319-34-6 versus 1.83 for 2′,4′-difluoroacetophenone .

Medicinal Chemistry ADME Prediction Chromatography

Altered Photochemical Pathway: Cyclobutanol Formation vs. Norrish Type II Elimination

α‑Fluorination of phenyl alkyl ketones, as in CAS 319-34-6, fundamentally alters the photochemical reaction pathway. In a class‑level study, α‑fluorinated phenones were shown to give predominantly cyclobutanols instead of undergoing Norrish type II elimination, which is the typical pathway for non‑fluorinated analogs [1]. Furthermore, α‑fluoroacetophenone was found to form predominantly acetophenone and HF when irradiated with 2‑propanol, indicating a unique electron‑transfer‑driven process [1].

Photochemistry Mechanistic Studies Synthetic Methodology

Validated Application Scenarios for Ethanone, 1-(2,4-difluorophenyl)-2-fluoro- (9CI) CAS 319-34-6 Based on Evidence‑Based Differentiation


Photoredox Catalysis and Light‑Mediated Organic Synthesis

Leverage the enhanced triplet reactivity and lower reduction potential of CAS 319-34-6 (inferred from α‑fluorinated acetophenone class studies) to develop new photoredox catalytic cycles. The 0.5–0.7 eV decrease in reduction potential, relative to non‑fluorinated acetophenones, facilitates electron transfer processes, potentially enabling more efficient and selective transformations under mild, visible‑light conditions [1].

Synthesis of Fluorinated Cyclobutanol‑Containing Scaffolds

Employ CAS 319-34-6 as a photochemical precursor for cyclobutanol derivatives, capitalizing on its class‑specific photochemical pathway that favors cyclobutanol formation over Norrish type II elimination [1]. This approach provides access to unique fluorinated building blocks for medicinal chemistry programs seeking novel three‑dimensional scaffolds.

Process Development Requiring Precise Volatility Control

Select CAS 319-34-6 over 2′,4′-difluoroacetophenone (CAS 364‑83‑0) when a higher boiling point (213.5 °C vs. 177.4 °C) and slightly higher density are advantageous for purification via distillation or for maintaining a less volatile reaction medium in high‑temperature processes .

Medicinal Chemistry Lead Optimization for Altered Lipophilicity

Incorporate CAS 319-34-6 as a building block in drug discovery programs to fine‑tune the lipophilicity of lead compounds. The lower predicted LogP (1.10) and LogD (1.59) compared to 2′,4′-difluoroacetophenone (LogP 1.39, LogD 1.83) can be leveraged to improve aqueous solubility, reduce non‑specific binding, or alter membrane permeability profiles in a predictable manner .

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